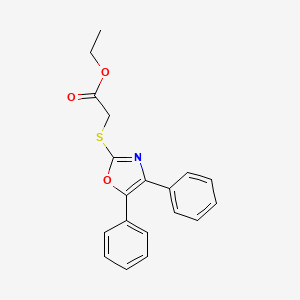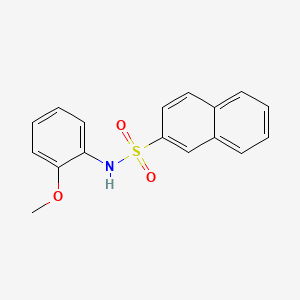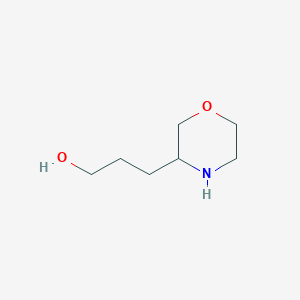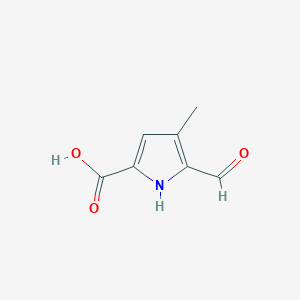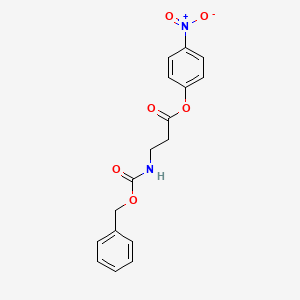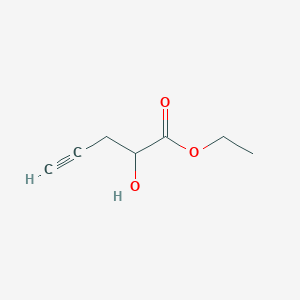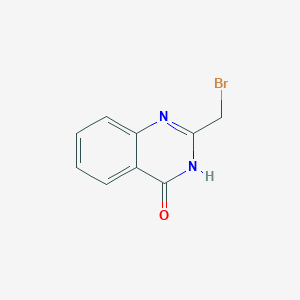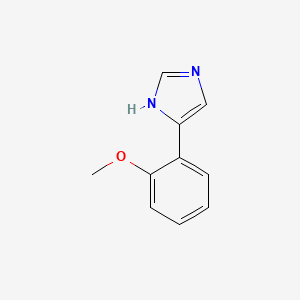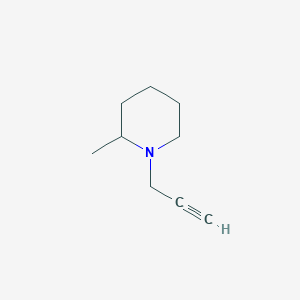
2-methyl-1-(prop-2-yn-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative characterized by the presence of a methyl group at the second position and a propynyl group at the first position of the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(prop-2-yn-1-yl)piperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave-assisted synthesis and catalytic processes can also be employed to optimize the production process .
化学反应分析
Types of Reactions: 2-methyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propynyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the propynyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Propyl-substituted piperidine.
Substitution: Various alkyl or acyl derivatives
科学研究应用
2-methyl-1-(prop-2-yn-1-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-methyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.
相似化合物的比较
2-Methylpiperidine: A structurally similar compound with a methyl group at the second position but lacking the propynyl group.
1-(2-Methyl-1-propenyl)piperidine: Another derivative with a propenyl group instead of a propynyl group
Uniqueness: 2-methyl-1-(prop-2-yn-1-yl)piperidine is unique due to the presence of the propynyl group, which imparts distinct reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets and pathways, making it valuable in medicinal chemistry and drug development .
属性
CAS 编号 |
77975-77-0 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC 名称 |
2-methyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-5-4-6-9(10)2/h1,9H,4-8H2,2H3 |
InChI 键 |
CJYFVZDSVBOMKK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CC#C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
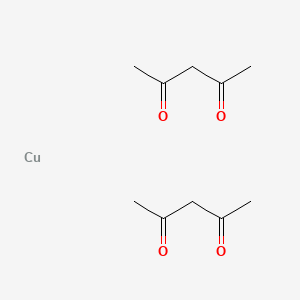
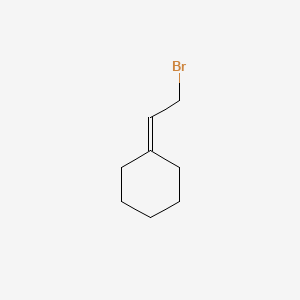

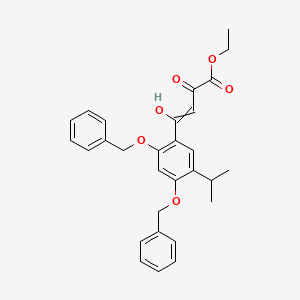
![6-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B8792230.png)
![2-{[(Tert-butoxy)carbonyl]amino}ethyl acetate](/img/structure/B8792234.png)
